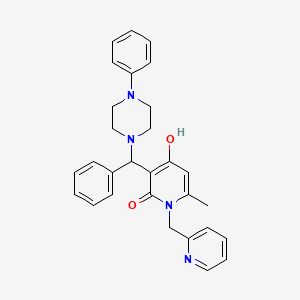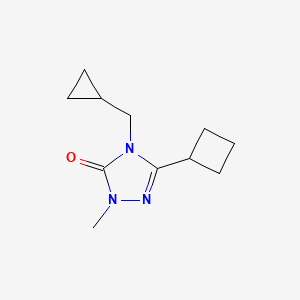
(1-(Methylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Methylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a compound with complex structural elements, combining azetidine, piperazine, and tetrahydrofuran moieties. This structure implies potential interactions within chemical and biological systems, making it an intriguing target for synthetic and medicinal chemists.
Synthetic routes and reaction conditions:
Synthetic Route: This compound can be synthesized through a series of reactions starting from commercially available precursors
Reaction Conditions: A typical synthetic pathway might involve:
Formation of the azetidine ring via cyclization reactions.
Piperazine formation through nucleophilic substitution.
Introduction of the sulfonyl group using sulfonation reactions.
Coupling of the azetidinyl and piperazinyl cores under controlled conditions to form the final product.
Industrial production methods:
Large-scale production requires optimization of the reaction steps to ensure high yield and purity. This can involve the use of continuous flow reactors to maintain reaction conditions and reduce the formation of by-products. Solvent selection, temperature control, and reaction time are critical factors.
Types of reactions:
Oxidation and Reduction: The compound's multiple functional groups provide various sites for oxidation and reduction.
Substitution Reactions: The azetidinyl and piperazinyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions:
Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
Conditions include acid or base catalysis for substitution reactions, with precise control over temperature and pH.
Major products:
Oxidation can yield sulfone derivatives.
Reduction may produce sulfides or altered carbonyl functionalities.
Substitution reactions can lead to various modified azetidine or piperazine derivatives.
科学的研究の応用
This compound has extensive applications:
Chemistry: Utilized as a building block for more complex molecules due to its functional group versatility.
Biology: Studied for potential activity as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for pharmaceutical applications, particularly in drug design targeting specific biological pathways.
Industry: Potential use as an intermediate in the synthesis of agrochemicals or specialty chemicals.
作用機序
The compound's effects are largely dependent on its interaction with specific molecular targets:
Molecular Targets: It may act on enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The precise pathways are subject to ongoing research but may involve inhibition or activation of key metabolic or signaling pathways.
類似化合物との比較
Compounds with azetidinyl or piperazinyl groups such as 1-(1-Azetidinyl)-4-(tetrahydrofuran-2-carbonyl)piperazine.
Sulfonyl-containing compounds like (1-Methylsulfonyl)piperazine derivatives.
Uniqueness:
The combination of methylsulfonyl, azetidin-3-yl, and tetrahydrofuran-2-carbonyl functionalities makes this compound unique, offering distinct properties and reactivity profiles compared to other similar compounds. Its structural complexity allows for diverse chemical interactions, potentially leading to novel applications in various fields.
特性
IUPAC Name |
[4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S/c1-23(20,21)17-9-11(10-17)13(18)15-4-6-16(7-5-15)14(19)12-3-2-8-22-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEBMIQLSOHSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)


![Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2445820.png)


![N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2445827.png)
![N-({4-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2445828.png)



![2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2445835.png)
![N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-2-METHYLBENZAMIDE](/img/structure/B2445836.png)
